molecular formula C15H18N2O3 B5507223 4-methyl-1-[3-(3-nitrophenyl)acryloyl]piperidine

4-methyl-1-[3-(3-nitrophenyl)acryloyl]piperidine

Cat. No. B5507223
M. Wt: 274.31 g/mol
InChI Key: ROMPPTSFWFBLDP-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds similar to "4-methyl-1-[3-(3-nitrophenyl)acryloyl]piperidine," often involves multi-component reactions that allow for the efficient assembly of the piperidine core along with the incorporation of various substituents. For example, the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, a related compound, was achieved through a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine (I. Khan et al., 2013).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is influenced by the substitution pattern on the piperidine ring. For instance, in the case of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, the piperidine ring and the phenyl group are stabilized by hydrogen bonding and C-H…π interactions, which are crucial for understanding the spatial arrangement and reactivity of such compounds (I. Khan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives, including "4-methyl-1-[3-(3-nitrophenyl)acryloyl]piperidine," can undergo various chemical reactions due to the presence of multiple reactive sites. These reactions can include nucleophilic substitutions at the piperidine nitrogen, addition reactions at the acryloyl double bond, and electrophilic aromatic substitutions on the nitrophenyl ring. The specific reactivity patterns depend on the electronic and steric effects imparted by the substituents on the piperidine ring.

Physical Properties Analysis

The physical properties of piperidine derivatives, such as melting point, boiling point, solubility, and crystal structure, are influenced by the nature of the substituents and the molecular conformation. For instance, the crystal structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, reveals how intermolecular interactions, like hydrogen bonding, can affect the packing and stability of these compounds in the solid state (I. Khan et al., 2013).

Scientific Research Applications

Photoinduced Copolymerization Applications

  • Copolymerization Enhancements : Research demonstrates the utility of certain piperidine derivatives in the copolymerization process. For instance, a study on the photoinduced free radical copolymerization of 4-Acryloyl-1,2,2,6,6-pentamethyl-piperidinol (APMP) with methyl methacrylate (MMA) highlights the role of reactive hindered amines (like APMP) in prolonging the service life of polymeric materials through high stability, good resistance to extraction, and low toxicity (Zhang et al., 2016).

Molecular Structure and Synthesis

  • Molecular Structure Analysis : Studies on the synthesis and molecular structure, such as the one involving (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, provide insights into the crystallization and structural characteristics of piperidine derivatives, which are stabilized by hydrogen bonding and C-H…π interactions (Khan et al., 2013).

Synthetic Methodologies and Chemical Properties

  • Synthetic Intermediates : The preparation and reactivity of certain piperidine dione derivatives illustrate their utility as synthetic intermediates, especially in the synthesis of compounds with pharmacological interest. This showcases the versatility of piperidine frameworks in chemical synthesis (Ibenmoussa et al., 1998).
  • Anti-acetylcholinesterase Activity : Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating their potential application in the development of therapeutic agents for conditions such as dementia (Sugimoto et al., 1990).

Safety and Hazards

The safety data sheet for a related compound, “4-Methyl-3-nitrophenyl isocyanate”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

(E)-1-(4-methylpiperidin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-12-7-9-16(10-8-12)15(18)6-5-13-3-2-4-14(11-13)17(19)20/h2-6,11-12H,7-10H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMPPTSFWFBLDP-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-methylpiperidin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one

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